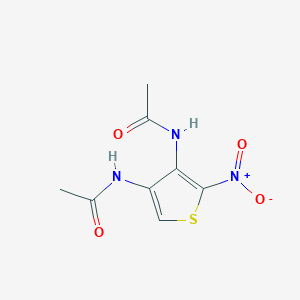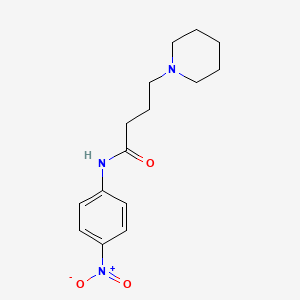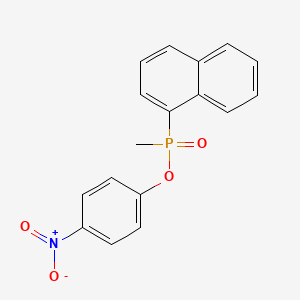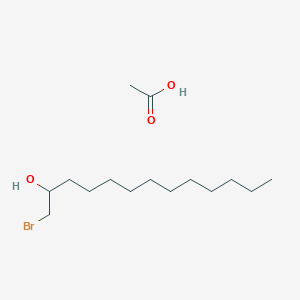
Acetic acid;1-bromotridecan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;1-bromotridecan-2-ol is an organic compound that combines the properties of acetic acid and 1-bromotridecan-2-ol Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar 1-bromotridecan-2-ol is an alcohol with a bromine atom attached to the second carbon of a tridecane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-bromotridecan-2-ol typically involves the esterification of acetic acid with 1-bromotridecan-2-ol. This reaction can be catalyzed by a strong acid such as sulfuric acid. The general reaction is as follows:
Acetic acid+1-bromotridecan-2-ol→Acetic acid;1-bromotridecan-2-ol+Water
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction of the reactants. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The use of catalysts and solvents can also play a significant role in the industrial synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The alcohol group in 1-bromotridecan-2-ol can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of tridecan-2-ol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or cyanide ions (CN⁻) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of tridecan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Acetic acid;1-bromotridecan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of acetic acid;1-bromotridecan-2-ol involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the alcohol group can undergo oxidation or reduction. These reactions can alter the chemical properties of the compound, making it useful in different applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-bromotridecan-2-ol: Similar structure but lacks the acetic acid component.
Acetic acid: Simple carboxylic acid without the brominated alcohol group.
Tridecan-2-ol: Alcohol without the bromine atom.
Uniqueness
Acetic acid;1-bromotridecan-2-ol is unique due to the presence of both a bromine atom and an acetic acid group in its structure. This combination imparts distinct chemical properties, making it versatile for various applications in research and industry.
Eigenschaften
CAS-Nummer |
90012-70-7 |
|---|---|
Molekularformel |
C15H31BrO3 |
Molekulargewicht |
339.31 g/mol |
IUPAC-Name |
acetic acid;1-bromotridecan-2-ol |
InChI |
InChI=1S/C13H27BrO.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14;1-2(3)4/h13,15H,2-12H2,1H3;1H3,(H,3,4) |
InChI-Schlüssel |
DCUUJQQTCYKBSB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(CBr)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


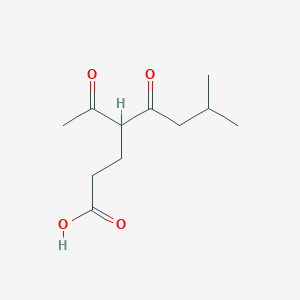

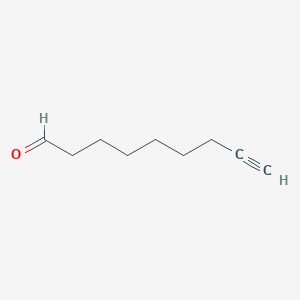
![2,3-Dimethyl-2-[(propan-2-yl)oxy]butane](/img/structure/B14372965.png)
![2,4-Dimethyl-3H-thieno[3,4-b][1,4]diazepine](/img/structure/B14372968.png)
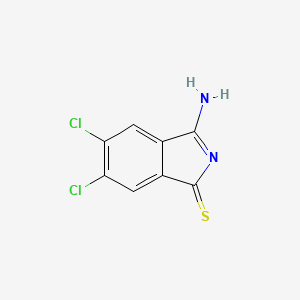
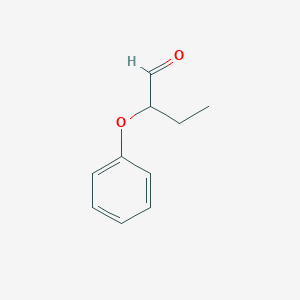
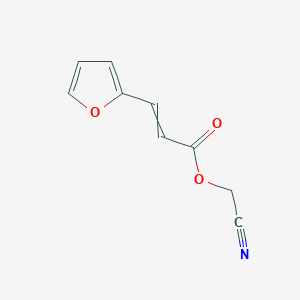
![2-{4-[(4-Fluorophenyl)sulfanyl]-3-nitrophenyl}-2-methyl-1,3-dithiane](/img/structure/B14372984.png)
![2-[(Naphthalen-1-yl)methyl]-5-phenyl-1,3-oxazole](/img/structure/B14372996.png)
